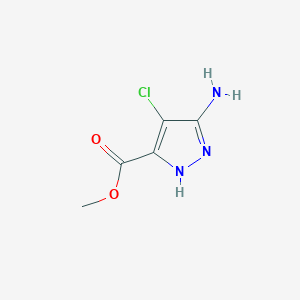
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine, also known as 5F-MN-24, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first identified in 2014 and has been used as a research chemical ever since.
作用机制
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine acts as a full agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. When it binds to this receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This can result in a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine are similar to those of other synthetic cannabinoids. It has been shown to induce a range of effects, including tachycardia, hypertension, hyperthermia, and respiratory depression. It can also cause cognitive impairment, memory loss, and psychosis. Long-term use of synthetic cannabinoids has been associated with a range of adverse health effects, including kidney damage, liver damage, and cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of using 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine in lab experiments is its potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the effects of synthetic cannabinoids on the central nervous system. However, one of the limitations of using 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine is its potential for inducing adverse health effects in animal models. This can make it difficult to interpret the results of experiments and can limit its usefulness as a research tool.
未来方向
There are several future directions for research on 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine. One area of interest is the development of new synthetic cannabinoids that have a higher selectivity for the CB1 receptor and a lower potential for inducing adverse health effects. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and other organs. This could help to identify potential health risks associated with the use of these compounds and inform public health policies related to their use. Finally, there is a need for further research on the potential therapeutic applications of synthetic cannabinoids, including their use in the treatment of pain, anxiety, and other medical conditions.
合成方法
The synthesis method of 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine involves the reaction of 5-fluoro-2-nitroaniline with 4-fluorooxalyl chloride in the presence of triethylamine to form 5-fluoro-N-(4-fluorooxolan-3-yl)-2-nitroaniline. This intermediate is then reduced with tin(II) chloride to yield 5-fluoro-N-(4-fluorooxolan-3-yl)-2-aminobenzamide, which is further methylated with methyl iodide to produce 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine.
科学研究应用
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine has been used as a research chemical to study the cannabinoid receptor system. It is a potent agonist of the CB1 receptor and has been shown to have a high affinity for this receptor. It has also been used to study the effects of synthetic cannabinoids on the central nervous system, including their ability to induce psychoactive effects.
属性
IUPAC Name |
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c1-14(9-6-15-5-8(9)12)10-3-2-7(11)4-13-10/h2-4,8-9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOMTEZOGONIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1F)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2906278.png)

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2906281.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2906285.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butylpyridazine](/img/structure/B2906286.png)

![[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2906292.png)

![2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone](/img/structure/B2906294.png)
![N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2906295.png)

![2-(2-fluorophenoxy)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2906299.png)